molecular formula C19H19N3O B6132574 2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone

2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone

カタログ番号 B6132574
分子量: 305.4 g/mol
InChIキー: UIULQXDJITYWSS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone, also known as CEP-26401, is a pyrimidinone derivative that has shown potential as a therapeutic agent in various scientific research studies. It is a small molecule compound that has been synthesized and tested for its biochemical and physiological effects in different laboratory experiments.

作用機序

The mechanism of action of 2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone involves the inhibition of PDE4, which is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE4, 2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone increases the intracellular levels of cAMP and cGMP, which in turn activate protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases then phosphorylate various downstream targets, leading to the modulation of various cellular processes, such as inflammation, immune response, and smooth muscle relaxation.
Biochemical and Physiological Effects:
2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone has been shown to exhibit potent anti-inflammatory and immunomodulatory effects in various biochemical and physiological studies. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, 2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone has been shown to inhibit the proliferation and activation of T cells, B cells, and macrophages, which play critical roles in the pathogenesis of various inflammatory and autoimmune diseases. Furthermore, 2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone has been found to exhibit potent smooth muscle relaxant effects, which make it a potential candidate for the treatment of various respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD).

実験室実験の利点と制限

One of the major advantages of 2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone is its potent inhibitory activity against PDE4, which makes it a potential candidate for the treatment of various inflammatory and autoimmune diseases. Additionally, 2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone has been found to exhibit potent smooth muscle relaxant effects, which make it a potential candidate for the treatment of various respiratory diseases. However, one of the limitations of 2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone is its low solubility in water, which makes it difficult to administer in vivo. Additionally, the long-term safety and efficacy of 2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone in humans are yet to be established.

将来の方向性

There are several future directions for the research and development of 2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone. One of the potential directions is the optimization of the synthesis method to improve the yield and purity of 2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone. Additionally, further studies are needed to establish the long-term safety and efficacy of 2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone in humans. Furthermore, the potential of 2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone as a therapeutic agent for the treatment of various inflammatory and autoimmune diseases needs to be further explored in preclinical and clinical studies. Finally, the potential of 2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone as a smooth muscle relaxant for the treatment of various respiratory diseases needs to be further investigated in preclinical and clinical studies.

合成法

2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone can be synthesized using a multi-step process involving the reaction of different reagents and solvents. The synthesis method starts with the reaction of 4-chloro-6-methyl-5-nitropyrimidine with sodium hydride in dimethylformamide, followed by the addition of aniline to form 2-anilino-6-methyl-5-nitropyrimidine. The next step involves the reduction of the nitro group using hydrogen gas and palladium on carbon catalyst to obtain 2-anilino-6-methyl-5-aminopyrimidine. Finally, the reaction of 2-anilino-6-methyl-5-aminopyrimidine with 2-phenylethylbromide in the presence of cesium carbonate in dimethylformamide yields 2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone.

科学的研究の応用

2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic effects in various scientific research studies. It has been found to exhibit potent inhibitory activity against phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in the regulation of various inflammatory and immune responses. The inhibition of PDE4 by 2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, and increase the production of anti-inflammatory cytokines, such as IL-10. These effects make 2-anilino-6-methyl-5-(2-phenylethyl)-4(3H)-pyrimidinone a potential candidate for the treatment of various inflammatory and autoimmune diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.

特性

IUPAC Name

2-anilino-4-methyl-5-(2-phenylethyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-14-17(13-12-15-8-4-2-5-9-15)18(23)22-19(20-14)21-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIULQXDJITYWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)NC2=CC=CC=C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。